1-Amino-1h-indazol-7-ol

Kinase Inhibition Drug Discovery Enzymatic Assay

Researchers face inconsistent bioactivity from structurally similar indazoles due to substitution pattern variations. This 1-amino-7-hydroxy scaffold provides validated hinge-region dual H-bond anchoring. - **Kinase inhibition**: IC50 120 nM; reference standard for CDK/PDK1 assays (BindingDB). - **Fragment-suitable**: MW 149.15 Da, two modifiable sites for fragment growth. - **Supply**: 95% purity, CAS 877472-87-2; reproducible synthesis route.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15249615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1h-indazol-7-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N(N=C2)N
InChIInChI=1S/C7H7N3O/c8-10-7-5(4-9-10)2-1-3-6(7)11/h1-4,11H,8H2
InChIKeyNZSLZHNIOXEQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1H-indazol-7-ol 核心属性与验证数据


1-Amino-1H-indazol-7-ol (CAS: 877472-87-2) 是一种双功能化吲唑杂环化合物,分子式 C₇H₇N₃O,分子量 149.15 g/mol 。其结构特征是吲唑母核的 1 位带有氨基 (-NH₂) 取代、7 位带有羟基 (-OH) 取代,形成独特的氢键供体-受体配对架构,可作为激酶抑制剂的铰链区结合模块使用 。该化合物以 95% 纯度的研究级规格流通,在 CDK、PDK1 等激酶抑制剂设计和吲唑衍生物合成中用作关键中间体 [1]。

Fragment Fragment-based kinase inhibitor discovery (low MW scaffold)
Hinge binder Dual H-bond donor-acceptor hinge-binding module
Intermediate High-purity indazole intermediate for CDK/PDK1 inhibitors
Synthesis Modifiable at NH2 and OH for indazole derivative synthesis

1-Amino-1H-indazol-7-ol 与同类化合物的关键差异


吲唑类衍生物虽共享母核,但取代基的位置和类型差异会显著改变其激酶抑制谱、氢键作用模式和化学反应性。例如,缺乏 1 位氨基的 1H-indazol-7-ol (CAS: 81382-46-9) 在 nNOS 酶活测定中的 IC₅₀ 约为 100 μM,远低于许多氨基取代类似物的纳摩尔级效力 [1]。而 1 位带氨基但 7 位无羟基的 1H-indazol-7-amine (CAS: 21443-96-9) 则失去双位点氢键结合能力,无法实现铰链区双点锚定 。此外,吲唑骨架存在 1H/2H 互变异构,1 位氨基的存在会显著影响互变平衡和结合口袋适配性 。这些差异意味着同类化合物在酶抑制效力、选择性及合成反应性上不可互换,需基于具体定量证据进行科学选型。

De-amino analog 1H-indazol-7-ol lacks the 1-NH2 group; kinase inhibition potency may differ significantly from amino-substituted analogs
De-hydroxy analog 1H-indazol-7-amine lacks the 7-OH group; dual H-bond hinge anchoring may not be achievable
Tautomeric shift 1H/2H tautomer equilibrium may shift without the 1-amino group, potentially altering binding pocket adaptation

1-Amino-1H-indazol-7-ol 关键量化证据


体外激酶抑制活性

在纯化酶体外激酶测定中,1-Amino-1H-indazol-7-ol 显示出 120 nM 的 IC₅₀ 值 [1]。该化合物在 1.0 μM 浓度下的抑制百分比已被记录于 BindingDB 激酶筛选数据库中 [2]。

Kinase Inhibition
Cross-study comparable
IC50 120 nM
Target: 1-Amino-1H-indazol-7-ol
vs. 1H-indazol-7-ol: IC50 ≈ 100,000 nM
~833-fold difference
Supports hinge-binding fragment potency context
Purified enzyme assay, 30°C, 12.5 μM ATP
Kinase Inhibition Drug Discovery Enzymatic Assay

分子量与氢键供受体特征

1-Amino-1H-indazol-7-ol 的分子量为 149.15 g/mol,氢键供体数为 3 (1-OH + 1-NH₂),氢键受体数为 4 (N 原子 + O 原子) 。

Physicochemical Profile
Class-level inference
MW 149.15, HBD 3, HBA 4
vs. 1H-indazol-7-ol: MW 134.14, HBD 2, HBA 3
Inferred dual H-bond capacity; requires experimental confirmation
Calculated from structure; no assay data
Molecular Property Drug-likeness Fragment-based Design

溶解性与制剂适应性

1-Amino-1H-indazol-7-ol 在水中的溶解度至少为 25 mg/mL,在纯 DMSO 中的溶解度为 50 mM [1]。

Aqueous Solubility
Supporting evidence
≥25 mg/mL water
50 mM in DMSO
Supports direct use in in vitro assays
Room temperature; DMSO stock solution
Solubility Formulation ADME

互变异构与结合适配性

1-Amino-1H-indazol-7-ol 存在质子互变异构现象,可在 1H 与 2H 吲唑形式之间相互转化,这种分子柔性使其能够适应靶蛋白结合口袋的互补性要求 。

Tautomerism & Binding
Class-level inference
1H/2H tautomer equilibrium
May enhance binding pocket adaptation (review data)
Indazole SAR review; computational models
Tautomerism Binding Affinity Molecular Recognition

1-Amino-1H-indazol-7-ol 应用场景


基于片段的激酶抑制剂发现

该化合物分子量仅 149.15 Da,符合片段分子标准,同时具备双氢键供体-受体能力,适合作为激酶抑制剂片段筛选的起点。其 IC₅₀ 120 nM 的激酶抑制活性和已知的 CDK/PDK1 靶标关联,为片段生长和优化提供了明确的结构基础 [1]。

吲唑衍生物合成砌块

1-Amino-1H-indazol-7-ol 的 1 位氨基和 7 位羟基均可作为化学修饰位点,参与氧化偶联、烷基化、酰化等反应,用于制备更复杂的激酶抑制剂分子或含吲唑母核的药物候选物 。其明确的 CAS 登记号 (877472-87-2) 和高纯度规格 (95%) 确保合成路线的可重复性。

铰链区结合模拟研究

该化合物 1 位氨基与 7 位羟基的空间排布形成独特的氢键供体-受体对,已被描述为可同时与激酶铰链区残基形成双位点氢键相互作用 。这使其成为计算化学和分子模拟研究中验证铰链区结合模式的理想模型化合物。

体外激酶筛选阳性对照

该化合物在 BindingDB 激酶筛选数据库中有明确记录的抑制百分比 (1.0 μM) 和 IC₅₀ 值,可作为同类激酶抑制筛选实验的参考对照品,用于校正测定条件和比较新型类似物的相对效价 [2]。

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
Fragment-like profile; dual H-bond donor/acceptor
Hinge-binding mode confirmation
Indazole derivative synthesis
Dual reactive sites (1-NH2, 7-OH)
Synthetic route reproducibility
Hinge-region binding simulation
Defined H-bond donor-acceptor geometry
Computational binding mode assessment
Kinase screening comparator
Documented enzyme inhibition benchmark
Cross-study potency comparison

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